molecular formula C12H11N3O2S B3407189 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide CAS No. 56605-38-0

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B3407189
CAS No.: 56605-38-0
M. Wt: 261.30
InChI Key: IVHKRHUMEBXQBD-UHFFFAOYSA-N
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Description

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a pyrimidine ring with a thioacetamide group at the 2-position and a phenyl group at the 6-position

Preparation Methods

The synthesis of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a thiourea derivative reacts with an appropriate aldehyde and a β-keto ester under acidic conditions . Another approach involves the [4+2] cyclization, where a diene reacts with a dienophile in the presence of a sulfur-containing reagent . Industrial production methods often utilize these cyclization reactions due to their efficiency and high yield.

Chemical Reactions Analysis

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide has been extensively studied for its biological activities. It exhibits a wide range of pharmacological properties, including:

In addition to its medicinal applications, this compound is also used in the synthesis of other heterocyclic compounds and as a building block in organic chemistry.

Comparison with Similar Compounds

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide is unique due to its thioxopyrimidine structure, which imparts distinct biological activities. Similar compounds include:

Properties

IUPAC Name

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c13-10(16)7-18-12-14-9(6-11(17)15-12)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHKRHUMEBXQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355404
Record name F2716-0167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56605-38-0
Record name F2716-0167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide
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2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide
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2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide
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Reactant of Route 6
2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide

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